4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide
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Overview
Description
MID-1 is a chemical compound known for its role as an inhibitor of the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1. This interaction disruption leads to elevated levels of Insulin Receptor Substrate-1 expression and increased insulin signaling and glucose uptake in skeletal muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MID-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of MID-1 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification techniques such as preparative chromatography .
Chemical Reactions Analysis
Types of Reactions: MID-1 undergoes various chemical reactions, including:
Oxidation: MID-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MID-1 into reduced forms.
Substitution: MID-1 can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of MID-1 .
Scientific Research Applications
MID-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in disrupting the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1, leading to increased insulin signaling.
Medicine: Explored for potential therapeutic applications in conditions related to insulin signaling and glucose uptake.
Industry: Utilized in the development of new chemical processes and products
Mechanism of Action
MID-1 exerts its effects by disrupting the molecular association between Mitsugumin 53 and Insulin Receptor Substrate-1. This disruption prevents Mitsugumin 53-induced ubiquitination and degradation of Insulin Receptor Substrate-1, leading to elevated levels of Insulin Receptor Substrate-1 expression. The increased Insulin Receptor Substrate-1 levels enhance insulin signaling and glucose uptake in skeletal muscle .
Comparison with Similar Compounds
Picropodophyllin: Another inhibitor of Insulin-like Growth Factor 1 Receptor with similar effects on insulin signaling.
PQ401: Suppresses autophosphorylation of Insulin-like Growth Factor 1 Receptor domain.
MSDC 0160: A prototype modulating insulin sensitizer used in trials for Type 2 Diabetes and Alzheimer’s Disease
Uniqueness: MID-1 is unique in its specific disruption of the Mitsugumin 53 and Insulin Receptor Substrate-1 interaction, leading to distinct effects on insulin signaling and glucose uptake. This specificity makes it a valuable tool in research focused on insulin signaling pathways .
Properties
IUPAC Name |
4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLIMGAGZHZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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